molecular formula C22H21N5O3S2 B2776954 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-38-2

1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2776954
CAS No.: 1021215-38-2
M. Wt: 467.56
InChI Key: UIRPOGBPOXHLTI-UHFFFAOYSA-N
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Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This synthesis process has been optimized from previous efforts, resulting in compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1,1-dioxidotetrahydrothiophen-3-yl group, a pyridin-2-ylmethyl group, and a thiophen-2-yl group attached to a 1H-pyrazolo[3,4-b]pyridine-4-carboxamide core .

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives, including compounds structurally similar to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, have been studied for their antimicrobial properties. A study highlighted the synthesis of newer pyrimidine derivatives and their potential application in medicine and other fields, noting their antimicrobial activity (Rathod & Solanki, 2018).

Isomorphism and Structural Analysis

The study of isomorphous structures related to the compound has revealed insights into their structural and molecular properties. Research focusing on isomorphous methyl- and chloro-substituted small heterocyclic analogues has contributed to understanding the chlorine-methyl exchange rule and the complex behavior of such compounds, including their extensive disorder and its impact on data analysis and representation (Swamy et al., 2013).

Molecular Structure and Crystallography

The compound has relevance in the field of molecular structure and crystallography. Research has been conducted to synthesize and analyze the crystal structure of related compounds, emphasizing the significance of N H⋯O and C H⋯O hydrogen bond interactions in stabilizing the crystal and molecular structure (Prabhuswamy et al., 2016).

Medicinal Chemistry and Drug Design

Studies in medicinal chemistry have explored the synthesis and biological evaluation of compounds structurally related to this compound. This includes the synthesis of novel pyrazolopyrimidine derivatives and their assessment as anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Future Directions

The discovery and characterization of this compound as a GIRK channel activator suggest potential applications in the treatment of conditions related to the function of these channels . Future research could focus on further optimizing the synthesis process, investigating the compound’s effects in biological systems, and exploring its potential therapeutic uses.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S2/c1-14-20-17(22(28)24-12-15-5-2-3-8-23-15)11-18(19-6-4-9-31-19)25-21(20)27(26-14)16-7-10-32(29,30)13-16/h2-6,8-9,11,16H,7,10,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPOGBPOXHLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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